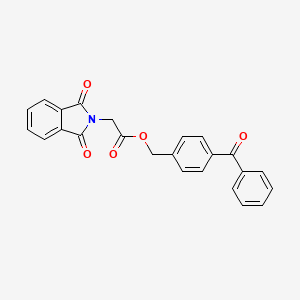
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BR-DHP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BR-DHP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the biosynthesis of pyrimidine nucleotides.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. DHODH is a promising target for cancer therapy, as it is upregulated in many cancer cells and plays a critical role in their proliferation. dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition, dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its immunomodulatory effects. DHODH is involved in the differentiation and activation of T cells, and its inhibition by dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to suppress T cell proliferation and cytokine production. Furthermore, dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in the treatment of infectious diseases, including malaria and leishmaniasis.
Mecanismo De Acción
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate inhibits DHODH, which is an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a crucial step in the biosynthesis of pyrimidine nucleotides. dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate binds to the active site of DHODH and prevents the oxidation of dihydroorotate, leading to a depletion of pyrimidine nucleotides and inhibition of cell proliferation.
Biochemical and Physiological Effects:
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. Inhibition of DHODH by dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate leads to a decrease in the levels of pyrimidine nucleotides, which are essential components of DNA and RNA. This depletion of pyrimidine nucleotides leads to a decrease in cell proliferation and ultimately cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its potency and selectivity for DHODH. dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have nanomolar potency against DHODH, making it a useful tool for studying the role of DHODH in various biological processes. However, the complex synthesis of dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its limited solubility in aqueous solutions can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the study of dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of autoimmune diseases, as DHODH is involved in the activation of T cells. In addition, dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in the treatment of infectious diseases, and further studies are needed to explore its potential as an antiviral and antibacterial agent. Furthermore, the development of more efficient synthesis methods and analogs of dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate could lead to the discovery of more potent and selective inhibitors of DHODH.
Propiedades
IUPAC Name |
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO6/c1-5-26-15-8-11(7-14(20)17(15)27-6-2)16-12(18(22)24-3)9-21-10-13(16)19(23)25-4/h7-10,16,21H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFAMQLKNNKOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3504913.png)

![2-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3504917.png)
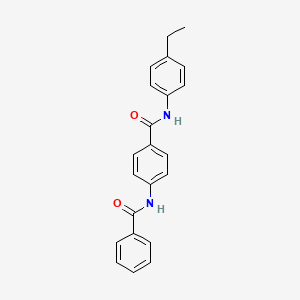
![N-(3-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3504935.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3504949.png)
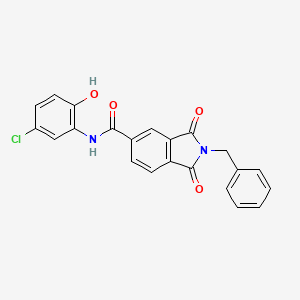
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3504969.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3504983.png)
![methyl 3-{[4-(2-furoylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B3504994.png)
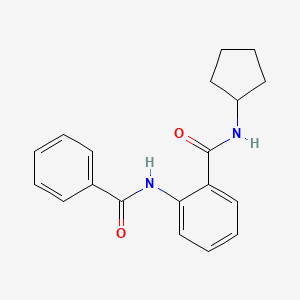
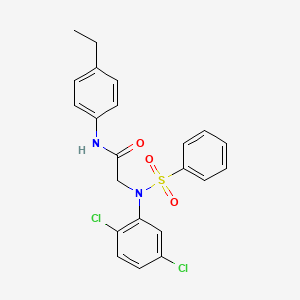
![4-[(4-nitrophenyl)thio]benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3505007.png)
